![molecular formula C28H44O B3026327 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol CAS No. 1527467-07-7](/img/structure/B3026327.png)
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol . The molecular formula is C28H44O , and it has a molecular weight of 396.648 .Physical And Chemical Properties Analysis
The compound “20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol” has a molecular weight of 396.648 . Unfortunately, the specific physical and chemical properties of this compound are not available in the current resources.Scientific Research Applications
Click Chemistry and Lipid Biochemistry
27-alkyne Cholesterol: !27-alkyne Cholesterol
- Description : 27-alkyne Cholesterol is an alkyne derivative of cholesterol. It serves as a valuable tool for tracking cholesterol metabolism and localization using click chemistry. Researchers use reporter azides in fixed or living cells to study cholesterol dynamics. Additionally, it acts as a substrate for enzymes across various species, including bacteria, yeast, rat, and human .
Bile Acid Research
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol: !Bile Acid
- Description : This bile acid derivative plays a crucial role in biological processes. Bile acids are essential for lipid digestion, absorption, and cholesterol homeostasis. They also act as signaling molecules, affecting metabolic pathways and cellular responses .
Biomechanics and Kinematics
(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol: !Biomechanics
- Description : This bile acid contributes to biomechanics and kinematics. Its precise role in these areas is still under investigation, but bile acids may influence musculoskeletal function and tissue repair .
Conclusion
These compounds offer exciting avenues for research across diverse disciplines. Whether exploring lipid metabolism, bile acid functions, or biomechanics, their unique properties continue to captivate scientists and drive scientific progress. 🌟
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZLWCQDNDNNE-ZRUUVFCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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